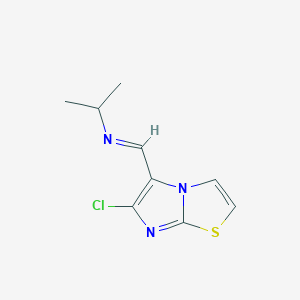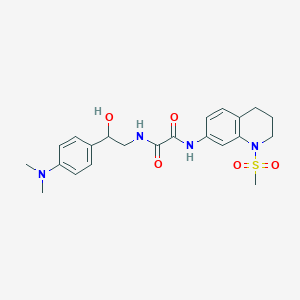![molecular formula C15H20N2O3S B2658026 N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide CAS No. 2411277-18-2](/img/structure/B2658026.png)
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide, commonly known as PSB-0739, is a small molecule inhibitor that has shown promising results in various scientific research applications. PSB-0739 belongs to the class of sulfonamide inhibitors and has a unique mechanism of action that makes it a potential candidate for drug development.
Mécanisme D'action
PSB-0739 exerts its effects by binding to a specific site on the enzyme and inhibiting its activity. This leads to a decrease in the production of certain proteins that are required for the survival and growth of cancer cells. PSB-0739 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PSB-0739 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, PSB-0739 has also been shown to have anti-inflammatory effects. PSB-0739 has been shown to inhibit the production of certain cytokines that are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using PSB-0739 in lab experiments is its specificity. PSB-0739 binds to a specific site on the enzyme, which makes it a highly selective inhibitor. This allows researchers to study the effects of inhibiting a specific enzyme without affecting other enzymes in the cell. However, one of the limitations of using PSB-0739 is its solubility. PSB-0739 has poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of PSB-0739. One potential direction is the development of PSB-0739 analogs that have improved solubility and bioavailability. Another potential direction is the study of PSB-0739 in combination with other drugs to enhance its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of PSB-0739 and its potential use in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of PSB-0739 involves a multi-step process that includes the reaction of 2-(propan-2-ylsulfamoylmethyl)phenylboronic acid with 2-bromo-1-butyne in the presence of a palladium catalyst. The resulting product is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
PSB-0739 has been extensively studied for its potential use in the treatment of various diseases. One of the most promising applications of PSB-0739 is in the treatment of cancer. PSB-0739 has been shown to inhibit the growth of cancer cells by targeting specific enzymes that are involved in the regulation of cell growth and survival.
Propriétés
IUPAC Name |
N-[[2-(propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-4-7-15(18)16-10-13-8-5-6-9-14(13)11-21(19,20)17-12(2)3/h5-6,8-9,12,17H,10-11H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLDREXBLLVBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC=CC=C1CS(=O)(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

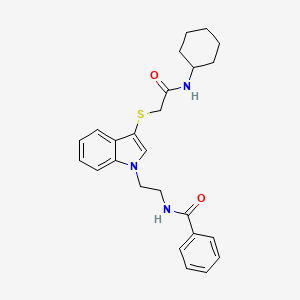

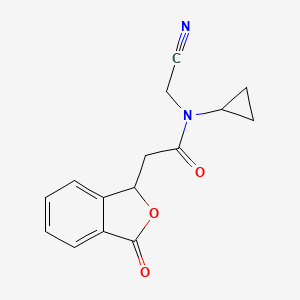
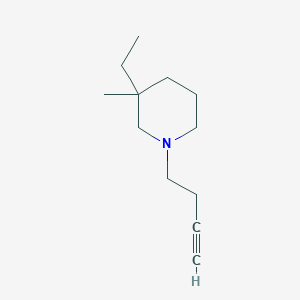
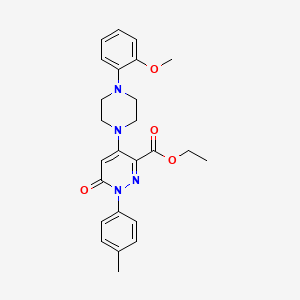
![2-(sec-butylthio)-5-(3-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2657949.png)
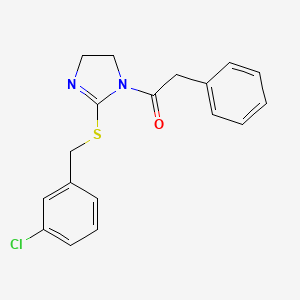
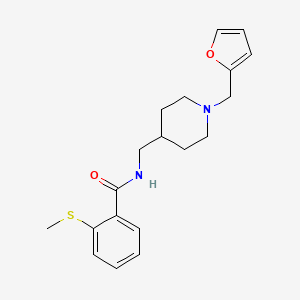
![N,N'-((3aR,4S,7R,7aS)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657956.png)
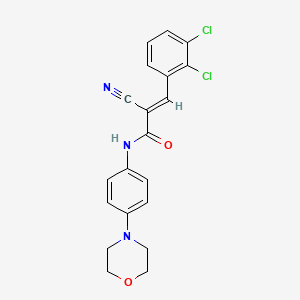
![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,3,4-trimethylbenzenesulfonamide](/img/structure/B2657958.png)
